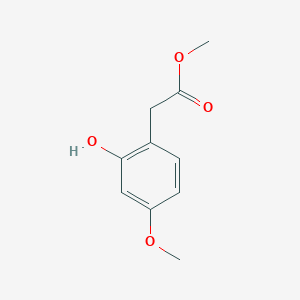

Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-hydroxy-4-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMQUVMSJAWOTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate typically involves the esterification of 2-(2-hydroxy-4-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Quinones, carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and signal transduction processes, leading to the observed biological effects.

Comparison with Similar Compounds

- Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate

- Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate

- Methyl 2-(4-hydroxyphenyl)acetate

Comparison: Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate is unique due to the specific positioning of the hydroxy and methoxy groups on the aromatic ring. This structural arrangement can influence its reactivity and biological activity compared to similar compounds. For instance, the position of the substituents can affect the compound’s ability to undergo specific chemical reactions and interact with biological targets.

Biological Activity

Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C10H12O4

- CAS Number : 212688-07-8

The compound contains hydroxyl (-OH) and methoxy (-OCH3) functional groups on an aromatic ring, which are critical for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The hydroxy and methoxy groups enable hydrogen bonding and other interactions with biological molecules, influencing several biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and signal transduction processes, leading to the observed biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial in combating oxidative stress in biological systems. Antioxidants play a vital role in protecting cells from damage caused by free radicals. The antioxidant activity of this compound may involve scavenging free radicals and chelating metal ions.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests its potential therapeutic application in treating inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (Caco-2), and leukemia (HL-60) cells. The mechanism of action involves inducing apoptosis (programmed cell death) and disrupting cell cycle progression .

Case Studies and Research Findings

-

Anticancer Study : A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed a dose-dependent inhibition of cell proliferation. At concentrations ranging from 31.25 to 250 μg/mL, significant cytotoxicity was observed, indicating its potential as an anticancer agent .

Concentration (μg/mL) % Cell Inhibition 31.25 18.93 62.5 28.35 125 95.66 250 97.62 - Antimicrobial Activity : In vitro studies demonstrated that this compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics.

- Antioxidant Evaluation : The compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay for its free radical scavenging ability. Results indicated a strong antioxidant capacity, with IC50 values demonstrating significant effectiveness against oxidative stress.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate, and how can structural purity be validated?

- Answer : A common approach involves esterification of the corresponding phenolic acid using methanol under acidic catalysis. For structural validation, employ X-ray crystallography using software like SHELXL for refinement and ORTEP-III for visualization . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H, ¹³C, DEPT-135) should corroborate molecular weight and substituent positions. Ensure purity via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradients.

Q. How should researchers handle safety risks associated with this compound during synthesis?

- Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact . Perform reactions in a fume hood to avoid inhalation of vapors. In case of exposure, immediately rinse affected areas with water for 15 minutes and consult a physician . Store the compound in a cool, dry environment (<25°C) away from oxidizers, and label containers with GHS hazard warnings (e.g., H315 for skin irritation) .

Q. What chromatographic methods are optimal for purifying this compound?

- Answer : Use flash chromatography with silica gel (60–120 mesh) and a gradient of ethyl acetate/hexane (10–40%). For challenging separations, preparative HPLC with a chiral column (e.g., Chiralpak IA) and isopropanol/n-hexane mobile phase can resolve enantiomeric impurities. Monitor elution via UV absorbance at 280 nm, as the aromatic and carbonyl groups exhibit strong absorption .

Advanced Research Questions

Q. How can contradictions between theoretical and observed spectroscopic data (e.g., NMR chemical shifts) be resolved?

- Answer : Discrepancies often arise from solvent effects or hydrogen bonding. For NMR, compare data in deuterated DMSO (which enhances phenolic proton visibility) versus CDCl₃. Computational tools like DFT (B3LYP/6-311+G(d,p)) can predict shifts and validate assignments. For unexpected mass spectrometry fragments, conduct MS/MS studies to identify degradation pathways or isomerization .

Q. What mechanistic insights are critical for optimizing reaction yields in large-scale synthesis?

- Answer : Kinetic studies (e.g., via in-situ IR monitoring) can identify rate-limiting steps, such as the esterification equilibrium. Catalytic additives (e.g., DMAP) may accelerate acyl transfer. For phenolic protection, consider selective silylation (e.g., TBSCl) to prevent side reactions. Thermodynamic analysis (van’t Hoff plots) helps optimize temperature for maximal conversion .

Q. How can crystallographic disorder in the compound’s structure be addressed during refinement?

- Answer : In SHELXL, apply "PART" instructions to model disordered methoxy or hydroxyl groups. Use restraints (e.g., SIMU, DELU) to stabilize thermal motion parameters. If twinning is observed (e.g., via Rint > 0.05), employ the TWIN command in SHELXTL . Validate the final model with a Hirshfeld surface analysis to ensure hydrogen-bonding networks are physically plausible .

Q. What strategies are effective for studying the compound’s potential bioactivity, such as enzyme inhibition?

- Answer : Conduct molecular docking (AutoDock Vina) to predict binding affinities with target enzymes (e.g., cyclooxygenase). Validate via in vitro assays: pre-incubate the compound with the enzyme and monitor substrate turnover spectrophotometrically. For IC₅₀ determination, use nonlinear regression of dose-response curves. LC-MS can identify metabolic products in hepatic microsome studies .

Q. How can researchers mitigate challenges in quantifying trace impurities (e.g., regioisomers) in the compound?

- Answer : Develop a UPLC-MS/MS method with a BEH C18 column (1.7 µm) and 0.1% formic acid in water/acetonitrile. Use MRM transitions specific to the target impurity (e.g., m/z 195 → 151 for a de-methylated byproduct). For isomers, employ ion mobility spectrometry (IMS) to differentiate collision cross-sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.